molecular formula C18H24N2O2 B2814645 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 941991-78-2

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B2814645
CAS No.: 941991-78-2
M. Wt: 300.402
InChI Key: BDICDEXCHWVCNC-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core, an isopentyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common synthetic route includes the following steps:

  • Formation of Tetrahydroquinoline Core: : This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones.

  • Introduction of the Isopentyl Group: : The isopentyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the isopentyl moiety.

  • Cyclopropanation: : The cyclopropanecarboxamide group is typically introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the tetrahydroquinoline core to its corresponding quinoline derivative.

  • Reduction: : Reduction reactions can reduce the compound to simpler derivatives, potentially altering its biological activity.

  • Substitution: : Nucleophilic substitution reactions can replace functional groups on the compound, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like chromium(VI) oxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinolines, and various substituted cyclopropanecarboxamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: : Preliminary studies suggest it may have therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

  • Industry: : Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can be compared to other similar compounds, such as:

  • N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide: : This compound differs by having a propyl group instead of an isopentyl group.

  • N-(1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)cyclopropanecarboxamide: : This compound has a different core structure, with a quinoline instead of a tetrahydroquinoline.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13-3-4-13)11-14(16)5-8-17(20)21/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDICDEXCHWVCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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